![molecular formula C9H7NO3 B1624852 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde CAS No. 200195-19-3](/img/structure/B1624852.png)
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde
Descripción general
Descripción
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde is a heterocyclic compound with a benzoxazine core structure. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
Anti-Hematologic Malignancies Activities
The compound has been used in the synthesis of benzomorpholinone derivatives, which have been evaluated as BET bromodomain inhibitors for anti-hematologic malignancies activities . These inhibitors have shown good anti-proliferation activities against four hematologic malignancies cell lines at low-micromolar concentrations .
Potassium Channel Activators
Derivatives of the compound have been tested for their ability to open K ATP channels, which is a key mechanism for antihypertensive drugs . Some of these derivatives were found to be equipotent or even more potent than cromakalim, a known potassium channel opener .
Anti-Inflammatory Agents
The compound has been used in the synthesis of derivatives that have shown anti-inflammatory activity . This is due to their ability to inhibit COX-1 and COX-2 enzymes .
Anti-Tumor Activities
1,3-Oxazine scaffolds, which can be derived from the compound, exhibit potential anti-tumor activities . This is due to their ability to inhibit the growth of tumor cells .
Antibacterial Activities
1,3-Oxazine scaffolds, which can be derived from the compound, have shown antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs .
Anti-HIV Activities
1,3-Oxazine scaffolds, which can be derived from the compound, have shown anti-HIV activities . This is due to their ability to inhibit the replication of the HIV virus .
Analgesic Activities
1,3-Oxazine scaffolds, which can be derived from the compound, have shown analgesic activities . This makes them potential candidates for the development of new pain relief drugs .
Antithrombotic Activities
1,3-Oxazine scaffolds, which can be derived from the compound, have shown antithrombotic activities . This makes them potential candidates for the development of new antithrombotic drugs .
Mecanismo De Acción
Target of Action
The primary target of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde is the Bromodomain and Extra-Terminal proteins (BETs) , particularly BRD4 . BRD4 is a member of the BET family, which also includes BRD2, BRD3, and BRDT . These proteins play crucial roles in various biological processes, including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its function . BRD4 recognizes acetylated lysine residues through its bromodomains (BD1 and BD2), forming deep hydrophobic pockets . The compound, as a BET inhibitor, disrupts this interaction, leading to significant changes in the cellular processes regulated by BRD4 .
Biochemical Pathways
The inhibition of BRD4 affects several biochemical pathways. One significant effect is the downregulation of c-Myc, a transcription factor involved in cell cycle progression, apoptosis, and cellular transformation . This downregulation can effectively block c-Myc expression in multiple myeloma, Burkitt’s lymphoma, and mixed lineage leukemia .
Pharmacokinetics
The optimization of its chemotype for potency and drug-like properties is suggested for future studies .
Result of Action
The compound’s action results in good anti-proliferation activities against several hematologic malignancies cell lines at low-micromolar concentrations, including MV4-11, OCI-LY10, Pfeifer, and Su-DHL-6 cells . This indicates its potential as a therapeutic agent for these types of cancers.
Propiedades
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-4-6-1-2-7-8(3-6)13-5-9(12)10-7/h1-4H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIZZCSWMNUTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442023 | |
| Record name | 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde | |
CAS RN |
200195-19-3 | |
| Record name | 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





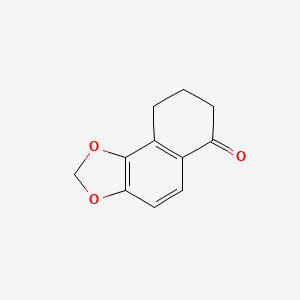

![1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene](/img/structure/B1624779.png)
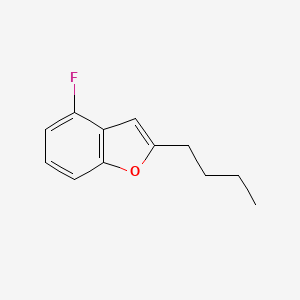
![[4-[3,5-Bis(trifluoromethyl)phenyl]phenyl]methanol](/img/structure/B1624783.png)
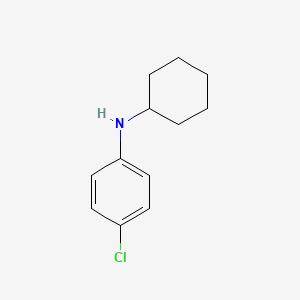

![1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1624787.png)
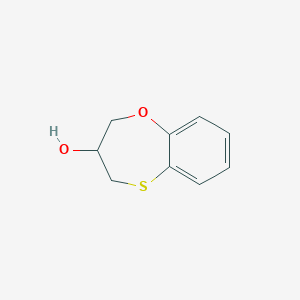
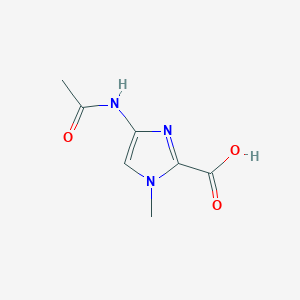
![2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1624791.png)
